molecular formula C20H31Cl2N3O2 B1670430 Dibucaine hydrochloride CAS No. 61-12-1

Dibucaine hydrochloride

Cat. No. B1670430
CAS RN: 61-12-1
M. Wt: 416.4 g/mol
InChI Key: IVHBBMHQKZBJEU-UHFFFAOYSA-N
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Description

Dibucaine hydrochloride is an amide group local anesthetic . It is generally used in creams, ointments, and suppositories for temporary relief of pain and itching associated with skin and anorectal conditions . It can induce allergic contact dermatitis . It is also applied as a potent, long-acting local anesthetic .


Molecular Structure Analysis

Dibucaine hydrochloride has a molecular formula of C20H30ClN3O2 and a molecular weight of 379.9 g/mol . The structure includes a monocarboxylic acid amide, a tertiary amino compound, and an aromatic ether .

Scientific Research Applications

Interaction with Biological Membranes

Research has highlighted dibucaine hydrochloride's amphiphilic effects on the rotational mobility of specific stearic acids in neuronal and model membranes. It was found that dibucaine hydrochloride can increase the disordering of the hydrocarbon interior of membranes while decreasing the mobility (or increasing the ordering) of the membrane interface. This selective action suggests that dibucaine hydrochloride can modulate membrane properties, potentially affecting the function of membrane-associated proteins and ion channels (Young-Ho Lee et al., 2007).

Drug Delivery Systems

Dibucaine hydrochloride has been incorporated into solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to enhance the bioavailability of local anesthetics. This research aimed at providing a structural characterization of these nanoparticles to understand the architectural parameters leading to desirable biological responses. It was found that dibucaine could increase the molecular packing of both SLN and NLC lipids, indicative of its insertion between lipids. This structural information aids in understanding the organization of drug-delivery systems (R. Barbosa et al., 2018).

Cellular Effects

Studies have also investigated dibucaine hydrochloride's mechanism of inducing apoptosis in leukemia cells. Dibucaine was shown to inhibit the growth of these cells by activating various caspases, leading to DNA fragmentation and apoptosis. This process was found to be mediated through the mitochondrial membrane depolarization and the release of cytochrome c, implicating dibucaine hydrochloride in potential therapeutic applications beyond its anesthetic properties (K. Arita et al., 2000).

Safety And Hazards

Dibucaine hydrochloride is harmful if swallowed and may cause an allergic skin reaction. It causes serious eye damage and is toxic to aquatic life with long-lasting effects . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Dibucaine hydrochloride is currently used to treat minor pain and itching caused by minor cuts or burns, insect bites or stings, sunburn, or other skin irritations. It is also used to relieve rectal pain and itching caused by hemorrhoids or other rectal irritations . Future research may focus on its potential uses in other medical applications.

properties

IUPAC Name

2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2.ClH/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3;/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHBBMHQKZBJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976471
Record name Cinchocaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>57 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855998
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Dibucaine hydrochloride

CAS RN

61-12-1
Record name Dibucaine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibucaine hydrochloride [USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibucaine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756724
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Record name Cinchocaine hydrochloride
Source EPA DSSTox
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Record name Cinchocaine hydrochloride
Source European Chemicals Agency (ECHA)
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Record name DIBUCAINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,100
Citations
GR Padmanabhan - Analytical Profiles of Drug Substances, 1983 - Elsevier
… The spectral assignment for dibucaine hydrochloride is shown in Table 3. … Compound I1 only Autoclaving of a solution of dibucaine hydrochloride in a mixture of 10% sodium hydroxide …
Number of citations: 7 www.sciencedirect.com
SL Gianturco, LL Pavlech, KD Storm, SJ Yoon… - 2020 - archive.hshsl.umaryland.edu
Dibucaine hydrochloride (dibucaine HCl; UNII code: L6JW2TJG99) was nominated for inclusion on the 503B Bulks List by Sincerus Florida, LLC and the Outsourcing Facilities …
Number of citations: 2 archive.hshsl.umaryland.edu
K Yoshida, A Takashima, I Nishio - MedChemComm, 2015 - pubs.rsc.org
… In the present study, we investigated the influence of dibucaine hydrochloride (DC·HCl), a commonly used local anaesthetic, on the phase behaviour of liposomes composed of …
Number of citations: 12 pubs.rsc.org
H Matsuki, M Yamanaka, S Kaneshina… - Colloids and Surfaces B …, 1998 - Elsevier
The formation of molecular aggregates of local anesthetic dibucaine hydrochloride (DC·HCl) was investigated by measuring the surface tension of aqueous DC·HCl solutions as a …
Number of citations: 10 www.sciencedirect.com
CJ Mertz, CT Lin - Photochemistry and photobiology, 1991 - Wiley Online Library
Steady‐state and time‐resolved emission spectroscopic techniques have been employed to characterize the drug species of dibucaine and to identify its location in micellar Triton X‐…
Number of citations: 17 onlinelibrary.wiley.com
BS Hayward, J Donohue - Journal of Crystal and Molecular Structure, 1977 - Springer
… We can probably assume, then, that dibucaine hydrochloride and dimethisoquin hydrochloride are in similar configurations to those of the local anesthetics in phosphate complexes. …
Number of citations: 14 link.springer.com
N Wakiyama, K JUNI, M NAKANO - Chemical and Pharmaceutical …, 1982 - jstage.jst.go.jp
… The local anesthetic effects of 0.1 ml aliquots of dibucaine hydrochloride solutions were … longer (300 h) than that of dibucaine hydrochloride solutions. The profile of local anesthetic …
Number of citations: 156 www.jstage.jst.go.jp
M Yamanaka, H Matsuki, S Kaneshina - Bulletin of the Chemical …, 1995 - journal.csj.jp
Densities of aqueous solutions of mixtures of dibucaine hydrochloride (DCHC), a local anesthetic, and dodecyltrimethylammonium chloride (DTAC) were measured as functions of total …
Number of citations: 2 www.journal.csj.jp
D Alkalay, S Carlsen, WE Wagner Jr - Analytical Letters, 1981 - Taylor & Francis
… measurements of the radioactivity extracted from serum samples containing [ I4C] dibucaine hydrochloride. Dibucaine stability in human serum was tested for one month of storage at -…
Number of citations: 12 www.tandfonline.com
DM Barbosa, LNM Ribeiro, BR Casadei, CMG Da Silva… - Pharmaceutics, 2018 - mdpi.com
Dibucaine (DBC) is among the more potent long-acting local anesthetics (LA), and it is also one of the most toxic. Over the last decades, solid lipid nanoparticles (SLN) have been …
Number of citations: 32 www.mdpi.com

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